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molecular formula C12H14FNO B8403346 alpha-Isopropyl-3-fluoro-4-methoxyphenylacetonitrile

alpha-Isopropyl-3-fluoro-4-methoxyphenylacetonitrile

Cat. No. B8403346
M. Wt: 207.24 g/mol
InChI Key: VTHVFMTYTRKDIH-UHFFFAOYSA-N
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Patent
US04178460

Procedure details

A mixture of 3-fluoro-4-methoxyphenylacetonitrile (30 g, 0.18 mol), 2-bromopropane (27.7 g, 0.225 mol), benzyltriethylammonium chloride (2.3 g, 0.01 mol) and sodium hydroxide solution (50%, 66 ml) is heated at 55° for 1 hour and cooled. The mixture is diluted with water, extracted with ether, washed with water, 1 NHCl, water, and dried (Na2SO4). Evaporation gives the product as a brown oil (30.7 g). NMR spectrum shows the benzylic proton as a doublet at 3.6 δ.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:10][C:11]#[N:12])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].Br[CH:14]([CH3:16])[CH3:15].[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O>[CH:14]([CH:10]([C:4]1[CH:5]=[CH:6][C:7]([O:8][CH3:9])=[C:2]([F:1])[CH:3]=1)[C:11]#[N:12])([CH3:16])[CH3:15] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC=1C=C(C=CC1OC)CC#N
Name
Quantity
27.7 g
Type
reactant
Smiles
BrC(C)C
Name
Quantity
66 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.3 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 55° for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
washed with water, 1 NHCl, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C(C#N)C1=CC(=C(C=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 30.7 g
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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